L-Rhamnitol is a natural product found in Malus with data available.
L-Rhamnitol
CAS No.: 488-28-8
Cat. No.: VC21089207
Molecular Formula: C6H14O5
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488-28-8 |
|---|---|
| Molecular Formula | C6H14O5 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | (2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol |
| Standard InChI | InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4-,5-,6-/m0/s1 |
| Standard InChI Key | SKCKOFZKJLZSFA-BXKVDMCESA-N |
| Isomeric SMILES | C[C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O |
| SMILES | CC(C(C(C(CO)O)O)O)O |
| Canonical SMILES | CC(C(C(C(CO)O)O)O)O |
Introduction
Physical and Chemical Properties
L-Rhamnitol possesses distinct physical and chemical properties that define its behavior in various chemical and biological systems. The compound has a molecular formula of C6H14O5 and a molecular weight of 166.17 g/mol .
Structural Properties
L-Rhamnitol contains four defined stereocenters with absolute stereochemistry . The structure can be represented using the SMILES notation as CC@HC@HC@@HC@@HCO, which indicates the specific spatial arrangement of atoms and functional groups . The InChIKey for L-rhamnitol is SKCKOFZKJLZSFA-BXKVDMCESA-N, providing a standardized digital representation of the molecular structure .
Physical Parameters
The physical properties of L-rhamnitol are summarized in Table 1, based on available data from chemical databases and literature.
Table 1: Physical Properties of L-Rhamnitol
Natural Occurrence and Distribution
Presence in Plant Materials
L-Rhamnitol has been reported to occur naturally in various plant species, with particular significance in the genus Malus (apples) . Research has demonstrated that L-rhamnitol can be extracted and isolated from apple tissue, where it exists as a minor but characteristically distributed metabolite .
Geographic Distribution in Apples
A significant study conducted using NMR-based metabolic profiling revealed that L-rhamnitol serves as a discriminatory metabolite for apples from different geographic origins . The research examined apples of five cultivars grown in either Japan (Fuji, Orin, and Jonagold) or New Zealand (Fuji, Jazz, and Envy) . Through multistep principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), L-rhamnitol was identified as a key metabolite that characterized apples based on their geographic origin .
The remarkable contribution of L-rhamnitol to geographic discrimination suggests that this compound's presence in apples may be influenced by various environmental factors, including storage duration, cultivation methods, and climate conditions . This finding has important implications for food authentication and quality control in the agricultural industry.
Structural Characterization and Analytical Methods
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a valuable tool for the identification and characterization of L-rhamnitol in complex mixtures. In the study by Tomita et al., L-rhamnitol was isolated from apple extracts using charcoal chromatography and subsequently identified through 2D NMR analysis . The characteristic NMR signals of L-rhamnitol facilitate its differentiation from other sugar alcohols and related compounds.
Mass Spectrometry
Liquid Chromatography coupled with Mass Spectrometry (LC/MS) has also been employed for the confirmation of L-rhamnitol's identity in natural product extracts . The technique provides valuable information about the molecular weight and fragmentation patterns specific to L-rhamnitol, enhancing the reliability of identification in complex biological matrices.
Chromatographic Methods
Various chromatographic techniques, including gas chromatography (GC), have been utilized for the separation and analysis of L-rhamnitol and its derivatives. For instance, the retention index (RI) of derivatives like 1,5-Anhydro-2,3,4-tri-O-methyl-L-rhamnitol has been determined using capillary gas chromatography with DB-5 columns, providing a value of 1230.01 according to the Van Den Dool and Kratz RI system .
Derivatives and Related Compounds
1,5-Anhydro Derivatives
Several derivatives of L-rhamnitol have been synthesized and characterized, including:
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1,5-Anhydro-l-rhamnitol triacetate: This acetylated derivative exhibits specific physicochemical properties that have been calculated using various methods. Properties such as standard Gibbs free energy of formation (ΔₑG°), enthalpy of formation (ΔₑH° gas), heat of fusion (ΔfusH°), and heat of vaporization (ΔvapH°) have been determined .
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1,5-Anhydro-2,3,4-tri-O-methyl-L-rhamnitol: This methylated derivative has been characterized with various physical properties, including boiling point (505.07 K), critical temperature (699.06 K), and fusion temperature (279.11 K) . The retention index (I) of this compound is 1230.01 on a DB-5 capillary column .
Table 2: Calculated Properties of 1,5-Anhydro-2,3,4-tri-O-methyl-L-rhamnitol
Imino Derivatives
1,5-Dideoxy-1,5-imino-L-rhamnitol, also known as L-deoxyrhamnonojirimycin, is an important derivative that has been synthesized from L-rhamnose . This iminosugar compound has been investigated for potential biological activities, particularly as an inhibitor of glycosidases and glycosyl transferases .
Synthesis and Chemical Transformations
Synthetic Pathways
Several synthetic routes to L-rhamnitol derivatives have been reported in the literature. A notable example is the synthesis of 5-azido-5-deoxy-2,3-O-isopropylidene-L-rhamnofuranose from L-rhamnose, which serves as a key intermediate in the preparation of 1,5-dideoxy-1,5-imino-L-rhamnitol .
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Treatment of L-rhamnose with tetrabutylammonium tribromide in acetone to form an acetonide
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Selective oxidation using the Parikh-Doering method
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Protection with tert-butyldiphenylsilyl chloride
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Reduction with sodium borohydride
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Conversion to a triflate intermediate
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Azide substitution
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Silyl group removal to yield the key azido intermediate
This azido intermediate is then converted to 1,5-dideoxy-1,5-imino-L-rhamnitol through reductive cyclization with hydrogen over palladium/carbon catalyst, followed by deprotection of the acetonide group with aqueous trifluoroacetic acid .
Chemical Modifications
The hydroxyl groups in L-rhamnitol and its derivatives provide sites for various chemical modifications, including:
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Acetylation to form acetate esters
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Methylation to form methyl ethers
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Silylation for protection during synthetic sequences
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Oxidation of secondary alcohols to ketones
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Functional group interconversions (e.g., conversion of hydroxyl to azide)
These modifications allow for the synthesis of a diverse range of L-rhamnitol derivatives with altered physicochemical and biological properties.
Biological and Metabolic Significance
Metabolic Profiling and Food Authentication
L-rhamnitol has emerged as a significant biomarker in metabolomic studies, particularly in the context of food authentication. The compound's ability to differentiate apples based on geographic origin makes it valuable for quality control and authentication purposes in the food industry . NMR-based non-targeted metabolic profiling has revealed that L-rhamnitol concentrations vary significantly between apples grown in different regions, likely due to variations in environmental conditions, cultivation practices, and storage methods .
Antimicrobial Activity Studies
Applications and Future Perspectives
Current Applications
The current applications of L-rhamnitol primarily center around its role as a metabolic marker in food authentication studies. Its utility in distinguishing apples from different geographic origins demonstrates potential for broader applications in food quality control and authentication systems .
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